Tetraethylammonium trichloride
CAS No.: 13557-92-1
Cat. No.: VC11658949
Molecular Formula: C8H20Cl3N
Molecular Weight: 236.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13557-92-1 |
|---|---|
| Molecular Formula | C8H20Cl3N |
| Molecular Weight | 236.6 g/mol |
| Standard InChI | InChI=1S/C8H20N.Cl3/c1-5-9(6-2,7-3)8-4;1-3-2/h5-8H2,1-4H3;/q+1;-1 |
| Standard InChI Key | IDJACJWSDMBREZ-UHFFFAOYSA-N |
| SMILES | CC[N+](CC)(CC)CC.Cl[Cl-]Cl |
| Canonical SMILES | CC[N+](CC)(CC)CC.Cl[Cl-]Cl |
Introduction
Chemical and Physical Properties of Tetraethylammonium Trichloride
Structural Characteristics
The trichloride anion in tetraethylammonium trichloride exhibits a symmetric linear geometry stabilized by a three-center, four-electron (3c-4e) bonding system . This delocalized electronic structure contributes to its stability and reactivity, enabling it to act as a chloride ion donor in solution. The tetraethylammonium cation serves as a bulky counterion, preventing anion aggregation and enhancing solubility in aprotic solvents such as methylene chloride and acetonitrile .
Physical State and Solubility
At room temperature, tetraethylammonium trichloride exists as a bright yellow crystalline solid. Its solubility profile distinguishes it from gaseous chlorine; it dissolves readily in polar organic solvents (e.g., 25 g/100 mL in CH₂Cl₂ at 25°C) but remains insoluble in nonpolar media like hexane . This property facilitates its use in homogeneous reaction conditions, eliminating the need for specialized gas-handling equipment.
Table 1: Physical Properties of Tetraethylammonium Trichloride
| Property | Value |
|---|---|
| Molecular Formula | C₈H₂₀Cl₃N |
| Appearance | Yellow crystalline solid |
| Melting Point | 128–132°C (decomposes) |
| Solubility in CH₂Cl₂ | 25 g/100 mL (25°C) |
| Density | 1.45 g/cm³ |
Stability and Reactivity
As a strong oxidizer, tetraethylammonium trichloride reacts exothermically with reducing agents and organic substrates. It decomposes upon heating above 130°C, releasing chlorine gas and forming tetraethylammonium chloride as a byproduct . Storage under inert atmospheres at –20°C is recommended to prevent gradual decomposition.
Synthesis and Manufacturing
Conventional Preparation Method
The standard synthesis involves the direct reaction of tetraethylammonium chloride with chlorine gas in methylene chloride at ambient temperature :
This method yields the trichloride in >90% purity after solvent evaporation. The use of anhydrous conditions is critical to avoid hydrolysis side reactions.
Alternative Oxidative Routes
Recent advancements have introduced potassium peroxymonosulfate (Oxone®) as an oxidant for converting tetraethylammonium chloride to the trichloride . This approach circumvents the handling of gaseous chlorine, offering a safer and more scalable process:
Table 2: Comparison of Synthesis Methods
| Parameter | Chlorine Gas Method | Oxone® Method |
|---|---|---|
| Reaction Time | 2 hours | 4 hours |
| Yield | 92% | 88% |
| Safety Considerations | Requires gas containment | Solid oxidant, easier handling |
Reactivity and Applications in Organic Synthesis
Alkene and Alkyne Dichlorination
Tetraethylammonium trichloride undergoes electrophilic addition to alkenes, producing vicinal dichlorides with anti stereoselectivity. For example, styrene reacts quantitatively to form 1,2-dichloroethylbenzene under mild conditions . Similarly, alkynes yield trans-dichloroalkenes, as demonstrated in the conversion of phenylacetylene to (E)-1,2-dichlorostyrene .
Table 3: Substrate-Specific Reactivity
| Substrate | Product | Conditions | Yield (%) |
|---|---|---|---|
| Cyclohexene | 1,2-Dichlorocyclohexane | CH₂Cl₂, 25°C | 95 |
| 1-Pentyne | (E)-1,2-Dichloropentene | CH₃CN, 0°C | 89 |
| Toluene | 4-Chlorotoluene | CH₂Cl₂, 40°C | 78 |
Aromatic Chlorination
Electron-rich arenes such as anisole undergo para-selective chlorination. This regioselectivity arises from the trichloride anion’s ability to generate Cl⁺ intermediates, which interact with the aromatic ring’s electron-donating groups .
Carbonyl Functionalization
Aldehydes are rapidly α,α-dichlorinated, whereas ketones undergo mono-chlorination at the α-position. For instance, benzaldehyde converts to benzal chloride ([PhCCl₂]), while acetophenone yields α-chloroacetophenone .
| Hazard Category | GHS Pictogram | Precautionary Measures |
|---|---|---|
| Oxidizing Properties | Flame over circle | Store separately from fuels |
| Skin Irritation | Exclamation mark | Use nitrile gloves |
Emergency Procedures
Spills should be neutralized with aqueous sodium thiosulfate and disposed of as halogenated waste. Firefighting requires dry chemical extinguishers; water application may exacerbate chlorine release.
Comparative Analysis with Traditional Chlorinating Agents
Advantages Over Elemental Chlorine
Unlike gaseous Cl₂, tetraethylammonium trichloride enables precise stoichiometric control, reducing over-chlorination risks. Its solid-state form simplifies storage and transportation, particularly in small-scale laboratory settings .
Limitations and Selectivity Issues
While effective for electron-rich substrates, the reagent shows limited reactivity toward deactivated aromatics (e.g., nitrobenzene). In such cases, Lewis acid catalysts or elevated temperatures may be necessary.
Future Perspectives and Research Directions
Ongoing investigations aim to expand its utility in asymmetric synthesis and polymer chemistry. Modifications to the ammonium cation (e.g., chiral variants) could enable enantioselective chlorinations, addressing a longstanding challenge in organic synthesis. Additionally, life cycle assessments are needed to evaluate the environmental impact of large-scale trichloride production compared to conventional chlorination methods.
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